molecular formula C4H8O2 B3320831 2-Methyloxetan-3-ol CAS No. 126822-52-4

2-Methyloxetan-3-ol

Cat. No.: B3320831
CAS No.: 126822-52-4
M. Wt: 88.11 g/mol
InChI Key: KHCRYZBFFWBCMJ-UHFFFAOYSA-N
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Description

2-Methyloxetan-3-ol is a cyclic ether with the molecular formula C4H8O2 It is a four-membered ring compound with an oxygen atom and a hydroxyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxetan-3-ol can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxy-2-methylpropionaldehyde under acidic conditions. Another method includes the reaction of 2-methyl-3-buten-2-ol with a suitable oxidizing agent to form the desired cyclic ether.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxetan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly prone to ring-opening reactions due to the strain in the four-membered ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Major Products Formed

    Oxidation: Products such as formaldehyde, acetaldehyde, and other carbonyl compounds.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

2-Methyloxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ring strain in the four-membered ring makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

2-Methyloxetan-3-ol can be compared with other cyclic ethers such as:

    Oxetane: A four-membered ring ether without any substituents. It is less reactive due to the absence of the hydroxyl group.

    Tetrahydrofuran: A five-membered ring ether that is more stable and less prone to ring-opening reactions.

    1,3-Dioxolane: A five-membered ring ether with two oxygen atoms, offering different reactivity and applications.

The uniqueness of this compound lies in its combination of ring strain and the presence of a hydroxyl group, which makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.

Properties

IUPAC Name

2-methyloxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCRYZBFFWBCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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